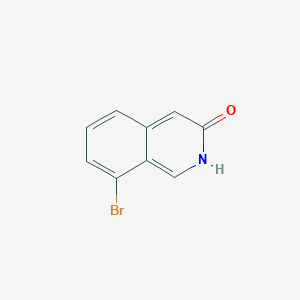

8-Bromoisoquinolin-3-ol

説明

Contemporary Significance of the Isoquinoline (B145761) Core Structure in Chemical Biology and Organic Synthesis

The isoquinoline framework, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern medicinal chemistry and organic synthesis. cymitquimica.comresearchgate.net This structural motif is prevalent in a vast array of naturally occurring alkaloids, many of which exhibit significant physiological effects. cymitquimica.com Well-known examples include the analgesic morphine and the vasodilator papaverine. The inherent biological relevance of the isoquinoline core has spurred intensive research, leading to its recognition as a "privileged scaffold." This term reflects the ability of the isoquinoline structure to serve as a foundation for ligands that can interact with a diverse range of biological targets, including enzymes and receptors. amadischem.com

The pharmacological versatility of isoquinoline derivatives is extensive, with demonstrated activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. cymitquimica.com In the realm of organic synthesis, the unique electronic properties and multiple reaction sites of the isoquinoline ring system present both a challenge and an opportunity for chemists. amadischem.com The development of novel synthetic methodologies to construct and functionalize the isoquinoline core remains an active and vital area of research, driven by the continuous demand for new therapeutic agents and molecular probes. cymitquimica.com

Strategic Importance of Halogenated Heterocycles in Synthetic Chemistry and Pharmacological Profiling

The introduction of halogen atoms into heterocyclic compounds is a widely employed and powerful strategy in both synthetic chemistry and drug discovery. Halogenated heterocycles are crucial intermediates in organic synthesis, primarily due to the versatile reactivity of the carbon-halogen bond. chemimpex.com This bond can readily participate in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the construction of complex molecular frameworks. researchgate.net This synthetic flexibility allows for the systematic modification of lead compounds to explore structure-activity relationships (SAR).

From a pharmacological perspective, halogenation can profoundly influence the physicochemical properties of a molecule. The incorporation of halogens can enhance membrane permeability, improve metabolic stability by blocking sites susceptible to enzymatic degradation, and increase binding affinity to biological targets through the formation of halogen bonds. chemimpex.com These modifications can lead to improved efficacy, selectivity, and pharmacokinetic profiles of drug candidates. Consequently, a significant number of approved drugs and clinical candidates contain halogenated heterocyclic motifs.

Positioning of 8-Bromoisoquinolin-3-ol within Advanced Isoquinoline Research Paradigms

This compound, which exists in tautomeric equilibrium with 8-bromoisoquinolin-3(2H)-one, is a strategically important molecule that sits (B43327) at the intersection of isoquinoline chemistry and the application of halogenated heterocycles. cymitquimica.com This compound serves as a versatile building block and a key intermediate for the synthesis of more complex, highly functionalized isoquinoline derivatives. chemimpex.com

Its significance in advanced research paradigms is multifaceted. In medicinal chemistry, this compound is a valuable precursor for the development of novel bioactive molecules with potential therapeutic applications, including anticancer and anti-inflammatory agents. chemimpex.com The presence of the bromine atom at the 8-position provides a reactive handle for introducing diverse substituents through cross-coupling reactions, allowing for the fine-tuning of biological activity. The hydroxyl group at the 3-position offers another site for modification or can play a crucial role in binding interactions with target proteins. chemimpex.com

A notable example of its application is in the synthesis of 8,8'-diaryl-substituted 3,3'-biisoquinoline (B12815593) ligands. researchgate.net These complex chelating agents, constructed from the this compound precursor, are of interest in coordination chemistry and the development of new catalysts or functional materials. researchgate.net Furthermore, its derivatives are explored in materials science for applications such as the creation of functionalized polymers and organic light-emitting diodes (OLEDs), highlighting the compound's versatility beyond the pharmaceutical realm. chemimpex.com The strategic placement of both a reactive halogen and a hydroxyl group on the isoquinoline scaffold makes this compound a pivotal starting material for generating molecular diversity and advancing multiple fields of chemical research.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-bromo-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDPIQOKPLLJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=O)NC=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672240 | |

| Record name | 8-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608515-49-7 | |

| Record name | 8-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-3-hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 8 Bromoisoquinolin 3 Ol and Its Structural Analogs

Strategic Approaches to Isoquinoline (B145761) Ring System Construction

The formation of the core isoquinoline structure can be achieved through a variety of elegant and powerful chemical transformations. Modern synthetic chemistry has seen a shift towards catalyst-driven processes that offer high efficiency and selectivity.

Rh(III)-Catalyzed Coupling/Cyclization Cascade Reactions

Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a potent strategy for the synthesis of isoquinoline and isoquinolone derivatives. researchgate.netresearchgate.netnih.gov These methods often proceed under mild conditions and exhibit broad functional group tolerance. A general approach involves the coupling of an aryl precursor, such as a benzamide (B126) or an arylimidate, with a suitable coupling partner like an alkyne or a diazo compound. researchgate.netorganic-chemistry.org

The catalytic cycle typically initiates with a C-H activation step, forming a rhodacycle intermediate. Subsequent insertion of the coupling partner, followed by reductive elimination and cyclization, affords the desired isoquinoline scaffold. ntu.edu.sg For the synthesis of isoquinolin-3-ols, specific precursors and reaction conditions can be tailored to favor the formation of the hydroxylated product. researchgate.net

Table 1: Examples of Rh(III)-Catalyzed Isoquinoline Synthesis

| Aryl Precursor | Coupling Partner | Catalyst System | Product Type |

| Benzamide | Alkyne | [CpRhCl2]2, AgSbF6 | Isoquinolone |

| Arylimidate | Diazo Compound | CpRh(MeCN)32 | Isoquinoline/Isoquinolin-3-ol |

| N-Chloroimine | Alkyne | [Cp*RhCl2]2, CsOAc | Isoquinoline |

This table presents a generalized overview of Rh(III)-catalyzed reactions and is not exhaustive.

Pomeranz-Fritsch Type Isoquinoline Syntheses and Modern Adaptations

The Pomeranz-Fritsch reaction, a classic method for isoquinoline synthesis, involves the acid-catalyzed cyclization of a benzalaminoacetal. nih.govthermofisher.comorganicreactions.orgwikipedia.orgchemistry-reaction.comquimicaorganica.org The traditional conditions often require strong acids and high temperatures, which can limit the substrate scope. researchgate.net

Modern adaptations of the Pomeranz-Fritsch synthesis have been developed to overcome these limitations. These modifications include the use of milder acidic conditions and alternative starting materials. nih.govrsc.org For instance, the Schlittler-Müller modification utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal. thermofisher.com Jackson's modification has been specifically applied to the synthesis of 8-bromo-7-methoxyisoquinoline, demonstrating the utility of these adapted procedures for preparing substituted isoquinolines. researchgate.net

A key challenge in the direct application of the Pomeranz-Fritsch reaction for the synthesis of 8-bromoisoquinoline (B29762) from 2-bromobenzaldehyde (B122850) is the reported low and irreproducible yields of the cyclization step. researchgate.net This highlights the necessity for either modified reaction conditions or alternative synthetic strategies for such precursors.

Diverse Annulation and Cyclocondensation Pathways for Isoquinoline Formation

Beyond the aforementioned methods, a diverse array of annulation and cyclocondensation reactions have been developed for the construction of the isoquinoline ring system. mdpi.comorganic-chemistry.orgrsc.org These strategies often involve the reaction of a benzene (B151609) derivative bearing a side chain with a suitable reagent that provides the remaining atoms for the heterocyclic ring.

Transition-metal catalysis, including palladium and copper-catalyzed processes, plays a significant role in many of these modern annulation strategies. organic-chemistry.orggoogle.com For example, the palladium-catalyzed coupling of o-halobenzaldehydes with terminal alkynes, followed by an imination and annulation cascade, provides a versatile route to substituted isoquinolines. organic-chemistry.org Another approach involves the copper-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) to yield densely functionalized isoquinolines. organic-chemistry.org

Photoredox catalysis has also been employed in the synthesis of isoquinolones through the [4+2] annulation of acyl nitrenes with alkynes. organic-chemistry.orgdntb.gov.ua These diverse methodologies provide a rich toolbox for the synthetic chemist to construct the isoquinoline core with various substitution patterns.

Regioselective Bromination Techniques for Isoquinoline Scaffolds

The introduction of a bromine atom at a specific position on the isoquinoline ring is a critical step in the synthesis of 8-Bromoisoquinolin-3-ol. The regioselectivity of the bromination is governed by the electronic properties of the isoquinoline nucleus and the reaction conditions employed.

Direct Electrophilic and Nucleophilic Bromination Strategies

Direct electrophilic bromination of the isoquinoline ring typically occurs on the benzene ring, as it is more electron-rich than the pyridine (B92270) ring. The position of bromination can be influenced by the reaction conditions, such as the choice of brominating agent and the acidity of the medium. researchgate.net For instance, bromination of isoquinoline in concentrated sulfuric acid with N-bromosuccinimide (NBS) can selectively yield 5-bromoisoquinoline. researchgate.netgoogle.com The use of different brominating agents and acid catalysts can alter the regioselectivity. researchgate.net

The presence of activating or deactivating groups on the isoquinoline ring will also direct the position of electrophilic attack. nih.govorganic-chemistry.org For example, a hydroxyl group at the 3-position would influence the electron density distribution and thus the site of bromination.

Nucleophilic bromination of isoquinolines is less common but can be achieved with appropriately substituted precursors. iust.ac.irquimicaorganica.org For example, halo-isoquinolines can undergo nucleophilic substitution reactions, although this is more facile at the 1-position. quimicaorganica.org

Table 2: Common Brominating Agents for Aromatic Systems

| Reagent | Abbreviation | Typical Conditions |

| N-Bromosuccinimide | NBS | Acidic or radical conditions |

| Molecular Bromine | Br2 | Lewis or Brønsted acid catalyst |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBH | Acidic conditions |

| N,N'-Dibromoisocyanuric acid | DBI | Strong acid |

This table provides a general overview of common brominating agents. google.comnih.gov

Bromine Introduction via Pre-functionalized Intermediates

An alternative and often more regioselective approach to introducing a bromine atom is through the transformation of a pre-existing functional group. A notable example is the Sandmeyer reaction, which allows for the conversion of an amino group into a bromo substituent. acs.org

In the context of 8-bromoisoquinoline synthesis, a multi-step sequence starting from isoquinoline has been reported. This involves the initial bromination at the 5-position, followed by nitration at the 8-position to give 5-bromo-8-nitroisoquinoline. Subsequent reduction of the nitro group to an amino group, accompanied by the removal of the 5-bromo substituent, yields 8-aminoisoquinoline. Finally, diazotization of the 8-amino group followed by treatment with copper(I) bromide affords the desired 8-bromoisoquinoline. researchgate.net This strategy, while longer, provides unambiguous regiocontrol for the introduction of the bromine at the C8 position.

Enzymatic Halogenation as a Biocatalytic Approach

Biocatalysis has emerged as a powerful strategy for selective halogenation, offering an alternative to traditional chemical methods that can sometimes lack regioselectivity. chemrxiv.org Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the site-selective halogenation of electron-rich aromatic compounds. chemrxiv.orgtandfonline.com These enzymes utilize flavin adenine (B156593) dinucleotide (FADH2), O2, and a halide salt (Cl-, Br-, or I-) to generate a highly electrophilic halogenating species, believed to be hypohalous acid (HOX), within a protected active site. chemrxiv.orgmdpi.comnih.gov This reactive intermediate is channeled through a tunnel within the enzyme to the substrate binding site, where it performs a highly regioselective electrophilic aromatic substitution. nih.gov

The most extensively studied FDHs are the tryptophan halogenases, which exhibit remarkable control over the position of halogenation on the indole (B1671886) ring of tryptophan. nih.gov This regioselectivity is dictated by the enzyme's specific architecture rather than the inherent electronic preferences of the substrate. chemrxiv.org For instance, PrnA directs halogenation to the C7 position, Thal to the C6 position, and PyrH to the C5 position of tryptophan. chemrxiv.orgmdpi.comresearchgate.net This enzymatic control provides a blueprint for the potential site-selective halogenation of other heterocyclic scaffolds, including isoquinolines.

While the direct enzymatic bromination of an isoquinoline precursor at the C8 position to synthesize this compound is not yet extensively documented, the principles derived from tryptophan halogenase studies are applicable. Engineering these enzymes could adapt their substrate scope to accept isoquinoline-based molecules. By modifying amino acid residues within the active site, it is possible to alter substrate binding and positioning, thereby directing halogenation to a desired, electronically non-favored position. The use of engineered FDHs has been demonstrated for the preparative, catalyst-controlled halogenation of non-native substrates, showcasing the potential of this biocatalytic approach for creating novel halogenated heterocycles. chemrxiv.orgmdpi.com

Table 1: Regioselectivity of Tryptophan Flavin-Dependent Halogenases (FDHs)

| Enzyme | Source Organism | Substrate | Halogenation Position |

|---|---|---|---|

| PrnA | Pseudomonas fluorescens | L-tryptophan | C7 |

| RebH | Lechevalieria aerocolonigenes | L-tryptophan | C7 |

| Thal | Streptomyces albogriseolus | L-tryptophan | C6 |

| PyrH | Streptomyces rugosporus | L-tryptophan | C5 |

Methodologies for ortho-Hydroxylation of Brominated Isoquinolines

The synthesis of isoquinolin-3-ols from their corresponding isoquinoline precursors requires a selective C-H hydroxylation. Achieving this transformation, particularly at the C3 position of a brominated isoquinoline, presents a significant challenge due to the electronic nature of the azine ring. researchgate.netnih.gov Several methodologies have been developed to address this, often proceeding through the functionalization of a C-H bond.

One prominent strategy involves the use of dearomatized intermediates. researchgate.netnih.gov In this approach, an isoquinoline is first converted into an oxazinoisoquinoline intermediate. This temporary dearomatization activates the molecule, rendering the C3-position nucleophilic. Subsequent treatment with an electrophilic oxygen source, such as meta-chloroperoxybenzoic acid (mCPBA), results in highly regioselective hydroxylation at the C3 position. researchgate.net This method has been successfully applied to a range of substituted isoquinolines, including those with halo-substituents, demonstrating its tolerance for various functional groups. researchgate.net

Another approach is the direct C-H hydroxylation via base-catalyzed halogen transfer. nih.gov This protocol utilizes an alkoxide base to catalyze the transfer of a halogen (e.g., bromine or iodine) from a sacrificial 2-halothiophene oxidant to the aryl substrate. This in situ formation of a halogenated intermediate makes it susceptible to nucleophilic aromatic substitution (SNAr). Using an inexpensive hydroxide (B78521) surrogate like 2-phenylethanol (B73330) allows for the introduction of the hydroxyl group, which, after elimination, yields the desired hydroxylated heteroarene. nih.gov

Boron-mediated directed C–H hydroxylation offers a further transition-metal-free pathway. nih.gov This two-step process begins with the directed C–H borylation of the aromatic ring using reagents like boron tribromide (BBr3). The position of borylation is controlled by a directing group on the substrate. The resulting arylboronic acid derivative is then oxidized, typically with an oxidant such as sodium perborate (B1237305) (NaBO3·4H2O), to install the hydroxyl group at the site of borylation. nih.gov This method provides a powerful tool for regioselective hydroxylation, contingent on the placement of a suitable directing group.

Table 2: Comparison of Methodologies for C3-Hydroxylation of Isoquinolines

| Methodology | Key Reagents | Intermediate | Key Features |

|---|---|---|---|

| Dearomatization | Chloroformate, mCPBA | Oxazinoisoquinoline | High regioselectivity for C3; tolerant of halo-substituents. researchgate.net |

| Base-Catalyzed Halogen Transfer | Alkoxide base, 2-halothiophene, 2-phenylethanol | Halogenated isoquinoline (in situ) | Direct C-H functionalization; avoids pre-functionalization. nih.gov |

| Boron-Mediated Hydroxylation | BBr3, NaBO3·4H2O | Arylboronic acid derivative | Regioselectivity controlled by a directing group; transition-metal-free. nih.gov |

Catalytic Systems for Efficient and Scalable Synthesis of this compound

The efficient and scalable synthesis of polysubstituted isoquinolines, including this compound, heavily relies on modern catalytic systems, particularly those employing transition metals like palladium and rhodium. These methods offer convergent and modular routes that allow for the rapid assembly of complex isoquinoline cores from readily available precursors. rsc.orgnih.gov

A highly effective and versatile strategy is the palladium-catalyzed α-arylation of enolates. rsc.orgnih.gov This methodology facilitates the coupling of an aryl halide (e.g., an ortho-functionalized bromoarene) with a ketone or ester enolate. rsc.org For the synthesis of an isoquinolin-3-ol, an α-arylation of an ester enolate, such as tert-butyl cyanoacetate, can be employed. rsc.orgnih.gov The resulting intermediate is then cyclized to form the 3-aminoisoquinoline, which can be subsequently converted to the 3-hydroxy derivative. This approach is highly modular, allowing for significant variation in the substitution pattern of the final product. nih.govsemanticscholar.org One-pot, multi-component versions of this reaction have been developed, enhancing its efficiency and appeal for scalable synthesis. nih.govnih.gov

Rhodium(III)-catalyzed C-H activation and annulation represents another powerful tool for isoquinoline synthesis. acs.org These systems typically involve the reaction of an arene containing a directing group (such as an oxime or hydrazone) with an alkyne. The catalyst mediates the ortho-C-H activation of the arene, which then undergoes annulation with the alkyne partner to construct the isoquinoline ring system. This method provides direct access to highly substituted isoquinolines with excellent regioselectivity.

The Larock isoquinoline synthesis is a palladium-catalyzed cyclization/cross-coupling cascade that provides a practical pathway to 3,4-disubstituted isoquinolines from N-tert-butyl-o-(1-alkynyl)benzaldimines. acs.org While traditionally conducted under harsh conditions, recent advances have led to the development of asymmetric versions, highlighting the ongoing evolution and refinement of these catalytic systems. acs.org These catalytic approaches are fundamental to constructing the core structure of molecules like this compound, providing the efficiency, regiocontrol, and functional group tolerance required for modern synthetic chemistry.

Table 3: Selected Catalytic Systems for Isoquinoline and Isoquinolin-3-ol Synthesis

| Catalytic System | Key Reaction Type | Starting Materials Example | Key Features |

|---|---|---|---|

| Pd(OAc)2 / Ligand | α-Arylation of enolate | Aryl halide, ketone/ester | Convergent, modular, good yields; one-pot variations available. rsc.orgnih.gov |

| [RhCp*Cl2]2 | C-H Activation / Annulation | Benzaldimine, alkyne | High regioselectivity; directed by functional groups like oximes. |

| Pd(OAc)2 / Walphos | Asymmetric Larock Synthesis | N-tert-butyl-o-(1-alkynyl)benzaldimine | Access to axially chiral 3,4-disubstituted isoquinolines. acs.org |

| (DPPF)PdCl2 | α-Arylation / Cyclization | Aryl bromide, tert-butyl cyanoacetate | Four-component, one-pot synthesis of 3-aminoisoquinolines. nih.gov |

Elucidation of Reactivity and Complex Transformations of 8 Bromoisoquinolin 3 Ol

Transition-Metal-Catalyzed Cross-Coupling Reactions at the C8-Bromine Center

The electron-rich nature of the isoquinoline (B145761) core and the presence of the C8-bromine atom make this position an ideal site for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their ability to construct complex molecular architectures with high efficiency and selectivity. Palladium and nickel complexes are predominantly used to catalyze these transformations, enabling the introduction of a wide array of substituents at the C8 position.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acid and ester reagents. wikipedia.orgyonedalabs.com This palladium-catalyzed reaction involves the coupling of the C8-bromo center of the isoquinoline with an organoboron species, providing a powerful method for synthesizing 8-aryl- and 8-heteroarylisoquinolin-3-ols. researchgate.net

The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex. nih.gov This is followed by transmetalation with the organoboron reagent, a step that is activated by a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org Common catalysts for this transformation include Pd(PPh₃)₄ and PdCl₂(dppf), often used with bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvent mixtures like dioxane/water or toluene/water. researchgate.netyoutube.com The synthesis of new 8-arylisoquinoline derivatives from 8-bromo precursors has been successfully achieved in good yields using these standard conditions. researchgate.net

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 8-Phenylisoquinolin-3-ol |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 8-(4-Methoxyphenyl)isoquinolin-3-ol |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 8-(Thiophen-2-yl)isoquinolin-3-ol |

| Pyridin-3-ylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 8-(Pyridin-3-yl)isoquinolin-3-ol |

The introduction of nitrogen-containing substituents is of paramount importance in medicinal chemistry, and the Buchwald-Hartwig amination offers a versatile and efficient method for forging C-N bonds. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction enables the arylation of a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles with aryl halides like 8-bromoisoquinolin-3-ol. organic-chemistry.orglibretexts.org

The reaction's success hinges on the use of specialized, bulky, and electron-rich phosphine (B1218219) ligands that facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com Ligands such as XPhos, SPhos, and BrettPhos have been developed to couple a broad scope of amines with high efficiency. libretexts.orgyoutube.com The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) commonly employed to deprotonate the amine or the intermediate palladium-amine complex. libretexts.org This methodology allows for the synthesis of 8-aminoisoquinolin-3-ol (B595822) derivatives, which are valuable precursors for biologically active compounds.

| Amine Coupling Partner | Catalyst System (Precatalyst + Ligand) | Base | Solvent | Product |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ + XPhos | NaOtBu | Toluene | 8-(Morpholin-4-yl)isoquinolin-3-ol |

| Aniline | G3-XPhos Palladacycle | LHMDS | Dioxane | 8-(Phenylamino)isoquinolin-3-ol |

| n-Butylamine | Pd(OAc)₂ + BrettPhos | Cs₂CO₃ | THF | 8-(Butylamino)isoquinolin-3-ol |

| Carbazole | PdCl₂(Amphos)₂ | K₃PO₄ | DMF | 8-(9H-Carbazol-9-yl)isoquinolin-3-ol |

Beyond C-C and C-N bond formation, the C8-bromo position is a versatile handle for introducing other heteroatoms such as oxygen and sulfur. These transformations further expand the chemical space accessible from the this compound scaffold.

Palladium-catalyzed C-O coupling, a variation of the Buchwald-Hartwig reaction, allows for the formation of diaryl ethers by coupling aryl halides with phenols. rsc.org This reaction typically requires specific ligand systems to facilitate the challenging C-O reductive elimination step.

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for a range of cross-coupling reactions. nih.gov Nickel catalysts are particularly effective for forming C-S bonds by coupling aryl halides with thiols or their corresponding thiolates. bohrium.com Furthermore, nickel-catalyzed reductive cross-coupling protocols have been developed to couple aryl bromides with alkyl bromides, providing access to 8-alkylisoquinoline derivatives. nih.gov These reactions often proceed through different catalytic cycles, potentially involving Ni(I)/Ni(III) intermediates, and can tolerate a wide array of functional groups. bohrium.comresearchgate.net

Chemical Modifications and Functionalizations of the C3-Hydroxyl Group

The C3-hydroxyl group of this compound behaves as a typical phenolic hydroxyl, serving as a key site for nucleophilic reactions and derivatization. Functionalization at this position is a common strategy in medicinal chemistry to modulate the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability, or to introduce new points of interaction with biological targets.

The C3-hydroxyl group can be readily converted into ethers and esters using standard synthetic methodologies. Etherification is commonly achieved via the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form an alkoxide. wikipedia.orgbyjus.com This nucleophilic alkoxide then displaces a leaving group from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form the corresponding ether. masterorganicchemistry.com This method is highly effective for introducing small alkyl or benzyl groups. nih.gov

Esterification is typically accomplished through the Fischer esterification method, where the isoquinolinol is heated with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). byjus.comchemguide.co.uk The reaction is an equilibrium process, and the formation of the ester can be favored by removing the water produced during the reaction. masterorganicchemistry.com Alternatively, the hydroxyl group can be acylated using more reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Etherification | Methyl iodide (CH₃I) | K₂CO₃, Acetone, reflux | 8-Bromo-3-methoxyisoquinoline |

| Etherification | Benzyl bromide (BnBr) | NaH, THF, 0 °C to rt | 3-(Benzyloxy)-8-bromoisoquinoline |

| Esterification | Acetic anhydride | Pyridine, rt | 8-Bromoisoquinolin-3-yl acetate |

| Esterification | Benzoyl chloride | Triethylamine, DCM, rt | 8-Bromoisoquinolin-3-yl benzoate |

In the context of drug discovery, the O-derivatization of the C3-hydroxyl group is a critical strategy for molecular optimization. The parent hydroxyl group can participate in hydrogen bonding and may be a site of rapid metabolic glucuronidation. Converting it to an ether or an ester can block this metabolic pathway, thereby increasing the compound's bioavailability and in vivo half-life.

Furthermore, the introduction of different alkyl or acyl groups allows for the fine-tuning of a molecule's lipophilicity (logP). This is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. For example, adding a small methyl ether can increase lipophilicity, while introducing a group containing a basic amine (e.g., a morpholinoethyl ether) can enhance aqueous solubility at physiological pH. This strategy of "late-stage functionalization" enables the rapid generation of analogues from a common intermediate, expediting the structure-activity relationship (SAR) studies necessary to identify potent and drug-like lead compounds. nih.govnih.gov

Synthesis of Chelating Ligands via Hydroxyl Functionalization

The molecular architecture of this compound, featuring a hydroxyl group in proximity to the heterocyclic nitrogen atom, provides a foundational scaffold for the design of potent chelating agents. This structural motif is analogous to the well-studied 8-hydroxyquinoline (B1678124) (8-HQ), which is renowned for its ability to form stable complexes with a wide array of metal ions. nih.govrroij.com The chelating capability of 8-HQ and its derivatives arises from the synergistic action of the phenolic oxygen and the pyridinic nitrogen, which together can coordinate to a metal center, forming a stable five-membered ring. rroij.com

In this compound, the hydroxyl group at the C-3 position and the nitrogen atom at the N-2 position are similarly poised for chelation. The synthesis of more complex and specific ligands can be achieved through the targeted functionalization of this hydroxyl group. By introducing additional donor atoms via etherification or esterification reactions, the parent molecule can be transformed into multidentate ligands, thereby enhancing coordination strength and selectivity for specific metal ions.

For instance, etherification with moieties containing additional nitrogen, oxygen, or sulfur donors can convert the bidentate N,O-scaffold into a tridentate or tetradentate ligand. These modifications can significantly influence the electronic properties and steric environment of the resulting metal complex, allowing for the fine-tuning of its stability, solubility, and reactivity.

Table 1: Potential Chelating Ligands Derived from this compound

| Modification Reaction | Reagent Example | Resulting Ligand Structure (Functional Group at C-3) | Potential Metal Ions Chelated |

|---|---|---|---|

| Etherification | 2-Chloro-N,N-dimethylethanamine | -O-CH₂CH₂N(CH₃)₂ | Cu²⁺, Ni²⁺, Zn²⁺ |

| Etherification | Ethyl 2-bromoacetate | -O-CH₂COOEt | Fe³⁺, Al³⁺, Cr³⁺ |

| Esterification | Picolinoyl chloride | -O-CO-(2-pyridyl) | Ru²⁺, Co²⁺, Fe²⁺ |

Exploration of Reactivity at the Isoquinoline Nitrogen Atom

The nitrogen atom in the isoquinoline ring system is a key center of reactivity. As an analog of pyridine, the isoquinoline nitrogen is weakly basic and nucleophilic, with a pKb of 5.1 for the parent isoquinoline. tutorsglobe.com This inherent reactivity allows for a variety of chemical transformations directly at the nitrogen atom. tutorsglobe.comshahucollegelatur.org.in

Key reactions involving the isoquinoline nitrogen include:

Protonation: In the presence of strong acids, the nitrogen atom is readily protonated to form an isoquinolinium salt. tutorsglobe.com This process significantly alters the electronic distribution within the ring system, activating it for certain reactions. Electrophilic substitution, for example, typically occurs on the protonated species in strongly acidic media. iust.ac.irresearchgate.net

Alkylation and Acylation: The nitrogen atom can act as a nucleophile, reacting with alkyl halides or acyl chlorides to form N-alkylated or N-acylated isoquinolinium salts, respectively. tutorsglobe.comshahucollegelatur.org.in This quaternization of the nitrogen atom further enhances the electrophilicity of the heterocyclic ring, making positions C-1 particularly susceptible to nucleophilic attack. tutorsglobe.com

N-Oxide Formation: Reaction with peroxy acids leads to the formation of the corresponding isoquinoline N-oxide. This transformation modifies the reactivity of the entire ring system, influencing the regioselectivity of subsequent electrophilic and nucleophilic substitution reactions.

The substituents on the this compound molecule—the electron-donating hydroxyl group and the electron-withdrawing bromine atom—modulate the basicity and nucleophilicity of the nitrogen atom compared to the unsubstituted isoquinoline. The hydroxyl group tends to increase the electron density, enhancing basicity, while the bromine atom has a deactivating effect.

Table 2: Summary of Reactions at the Isoquinoline Nitrogen of this compound

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Protonation | Strong Acid (e.g., H₂SO₄) | 8-Bromo-3-hydroxyisoquinolinium salt |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | 2-Alkyl-8-bromo-3-hydroxyisoquinolinium salt |

| N-Acylation | Acyl Halide (e.g., Acetyl Chloride) | 2-Acyl-8-bromo-3-hydroxyisoquinolinium salt |

Multicomponent Reactions and Cascade Processes Involving this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tcichemicals.comnih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. nih.govfrontiersin.org

While specific MCRs involving this compound are not extensively documented, its structure suggests potential participation in several known MCR frameworks. For example, the isoquinoline nitrogen could serve as the amine component in reactions like the Groebke-Blackburn-Bienaymé three-component reaction, which combines an aldehyde, an amine, and an isocyanide to produce fused 3-aminoimidazoles. mdpi.com

A hypothetical cascade process could leverage the multiple functional groups of this compound. A cascade reaction is a sequence of two or more intramolecular transformations that occur consecutively without the need for isolating intermediates. For instance, an initial intermolecular reaction, such as a Suzuki or Sonogashira coupling at the C-8 bromine position, could introduce a side chain. A subsequent change in reaction conditions could then trigger an intramolecular cyclization involving the hydroxyl group at C-3 or the isoquinoline nitrogen, leading to the formation of complex, polycyclic heterocyclic systems in a single pot.

Table 3: Hypothetical Multicomponent Reaction Involving an this compound Derivative

| Reaction Name | Components | Potential Product Class |

|---|---|---|

| Ugi-type Reaction | 1. Aldehyde (e.g., Benzaldehyde)2. Amine (e.g., a derivative like 8-Bromo-1,2,3,4-tetrahydroisoquinolin-3-ol)3. Isocyanide (e.g., tert-Butyl isocyanide)4. Carboxylic Acid (e.g., Acetic Acid) | Complex α-acylamino amides with an embedded isoquinoline core |

Advanced Spectroscopic and Analytical Techniques for Research on 8 Bromoisoquinolin 3 Ol

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of chemical compounds. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the determination of a molecule's exact mass, which in turn enables the calculation of its unique elemental formula, distinguishing it from other compounds with the same nominal mass. libretexts.org

For 8-Bromoisoquinolin-3-ol, with a molecular formula of C₉H₆BrNO, HRMS provides irrefutable confirmation of its composition. The presence of a bromine atom is particularly distinctive in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing a clear signature for a monobrominated compound.

Fragment analysis, often performed using tandem mass spectrometry (HRMS/MS), offers deeper structural insights by breaking the molecule into smaller, charged fragments. researchgate.net The fragmentation pattern of this compound would reveal the stability of the isoquinolinol core and the nature of its substituents. Common fragmentation pathways could include the loss of a carbon monoxide (CO) molecule from the hydroxylated ring or the cleavage of the carbon-bromine bond.

Table 1: Theoretical HRMS Data for this compound

| Ion/Fragment Formula | Description | Calculated Exact Mass (m/z) |

| [C₉H₆⁷⁹BrNO]⁺ | Molecular Ion (M⁺) | 222.9684 |

| [C₉H₆⁸¹BrNO]⁺ | Molecular Ion Isotope (M+2)⁺ | 224.9663 |

| [C₈H₆⁷⁹BrN]⁺ | Loss of CO | 194.9738 |

| [C₉H₆NO]⁺ | Loss of Br | 144.0449 |

This interactive table outlines the expected exact masses for the parent ion and potential key fragments of this compound.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

While one-dimensional NMR (¹H and ¹³C) provides foundational information about the chemical environment of atoms, multi-dimensional NMR techniques are essential for assembling the complete, unambiguous structure of complex molecules like this compound. nih.govrsc.org These experiments correlate signals within and between different nuclei, resolving overlaps and revealing the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This 2D homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity of the protons on both the benzene (B151609) and pyridine (B92270) rings, confirming their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of each carbon atom in the structure that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique complements HSQC by showing correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule, such as connecting the two rings of the isoquinoline (B145761) core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. mdpi.com It is a powerful tool for conformational analysis, for instance, in determining the spatial relationship between the hydroxyl proton and adjacent protons on the ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted Chemical Shift (ppm) | Key 2D NMR Correlations (Expected) |

| 1 | CH | ~8.9 | HMBC to C3, C8a |

| 3 | C-OH | ~160 | HMBC from H1, H4 |

| 4 | CH | ~6.9 | COSY with H1 (long range); HSQC to C4; HMBC to C3, C5, C8a |

| 5 | CH | ~7.6 | COSY with H6; HSQC to C5; HMBC to C4, C7, C8a |

| 6 | CH | ~7.4 | COSY with H5, H7; HSQC to C6; HMBC to C8 |

| 7 | CH | ~7.8 | COSY with H6; HSQC to C7; HMBC to C5, C8a |

| 8 | C-Br | ~120 | HMBC from H1, H7 |

| 4a | C | ~135 | HMBC from H4, H5 |

| 8a | C | ~128 | HMBC from H1, H5, H7 |

This interactive table presents hypothetical NMR data. Actual experimental values may vary.

Single-Crystal X-Ray Diffraction for Definitive Solid-State Molecular Architecture

Single-crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu This non-destructive technique provides unparalleled detail on the molecule's solid-state architecture, including exact bond lengths, bond angles, and torsional angles. wpmucdn.com

For this compound, a successful crystal structure analysis would definitively confirm its planar isoquinoline core and the precise geometry of the bromo and hydroxyl substituents. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing. Of particular interest would be the potential for hydrogen bonding involving the hydroxyl group, which could lead to the formation of distinct supramolecular structures like chains or dimers in the solid state. This information is crucial for understanding the material's physical properties, such as melting point and solubility.

Table 3: Crystallographic Parameters Obtainable from Single-Crystal X-Ray Diffraction

| Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The precise dimensions and angles of the repeating unit of the crystal. |

| Bond Lengths (Å) | The exact distances between bonded atoms (e.g., C-C, C-N, C-Br, C-O). |

| Bond Angles (°) | The precise angles formed by three connected atoms (e.g., C-C-C, C-N-C). |

| Intermolecular Interactions | Identification and measurement of forces like hydrogen bonds and π-π stacking. |

This table describes the definitive structural data that would be generated from a successful X-ray crystallography experiment on this compound.

Advanced Chromatographic Methods (e.g., UPLC-MS, SFC-MS) for Purity Assessment and Mixture Analysis

Chromatography is fundamental to chemical analysis, serving to separate components of a mixture for subsequent identification and quantification. Advanced techniques offer significant improvements in speed, resolution, and efficiency.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC improves upon traditional HPLC by using columns with smaller particles, which allows for faster analysis times and sharper, better-resolved peaks. mdpi.commdpi.com When coupled with a mass spectrometer, UPLC-MS becomes a powerful tool for purity assessment. nih.govresearchgate.net A sample of this compound can be rapidly analyzed to determine its purity percentage while simultaneously obtaining the mass of any detected impurities, facilitating their identification.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is recognized as a "green" chromatography technique due to the reduced use of organic solvents. SFC can offer unique selectivity and is particularly advantageous for separating chiral compounds or compounds that are not well-suited to reverse-phase UPLC. chromatographyonline.comsigmaaldrich.com SFC-MS provides an orthogonal method for purity analysis, ensuring that no impurities are co-eluting with the main compound.

Table 4: Representative UPLC-MS Data for Purity Analysis

| Peak No. | Retention Time (min) | Area (%) | Observed Mass (m/z) | Tentative Identification |

| 1 | 0.45 | 0.25 | 147.05 | Synthesis Byproduct |

| 2 | 1.88 | 99.65 | 223.97 | This compound |

| 3 | 2.51 | 0.10 | 207.06 | Starting Material |

This interactive table illustrates a typical output from a UPLC-MS purity analysis, showing the separation of the target compound from minor impurities.

Hyphenated Analytical Techniques for Mechanistic and Reaction Monitoring Studies

Hyphenated techniques, which couple a separation method directly to a spectroscopic detection method (e.g., LC-MS, GC-MS), are powerful tools for dynamic studies, such as monitoring the progress of a chemical reaction in real-time. saspublishers.comnih.gov

By taking small aliquots from a reaction mixture at various time points and analyzing them via a technique like LC-MS, chemists can track the consumption of starting materials and the formation of the desired product, this compound. This approach not only determines the optimal reaction time but also helps to identify any transient intermediates or byproducts that are formed. nih.gov The data gathered can provide critical insights into the reaction mechanism, allowing for process optimization to improve yield and minimize impurity formation. This is particularly valuable in understanding the kinetics and pathways involved in the synthesis of substituted isoquinolinones.

Table 5: Hypothetical Reaction Monitoring Data using LC-MS

| Time (hours) | Starting Material A (%) | Intermediate B (%) | This compound (%) |

| 0 | 100 | 0 | 0 |

| 1 | 65 | 25 | 10 |

| 2 | 30 | 15 | 55 |

| 4 | 5 | 2 | 93 |

| 6 | <1 | <1 | 98 |

This table provides a simplified example of how hyphenated techniques can be used to monitor the relative concentrations of species in a chemical reaction over time.

Computational Chemistry and Theoretical Investigations of 8 Bromoisoquinolin 3 Ol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can determine optimized molecular geometries, vibrational frequencies, and a host of electronic parameters that govern stability and reactivity.

Electronic Structure and Stability: For 8-Bromoisoquinolin-3-ol, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G++(d,p), can elucidate its electronic landscape. The molecular structure is heavily influenced by the fused aromatic rings and the electronic effects of the bromine and hydroxyl substituents. Studies on related bromophenols show that bromine substitution impacts bond lengths and angles through steric and inductive effects. nih.gov The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding electronic behavior. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. For the isoquinoline (B145761) core, the HOMO is typically delocalized over the π-system, and this distribution is modulated by the substituents.

Reactivity Analysis: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. longdom.orgmdpi.com These parameters, derived from conceptual DFT, provide a quantitative basis for predicting how the molecule will behave in chemical reactions.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "harder" and less reactive.

Electronegativity (χ): Describes the power of the molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

The distribution of electron density, often visualized using Molecular Electrostatic Potential (MEP) maps, can reveal the most likely sites for electrophilic or nucleophilic attack. mdpi.com In this compound, the nitrogen atom and the oxygen of the hydroxyl group are expected to be regions of high negative potential, making them susceptible to electrophilic attack or protonation.

| Parameter | Formula | Interpretation |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of the electron cloud. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | The negative of electronegativity; relates to the "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | A measure of the energy lowering upon maximal electron flow from a donor. |

This table outlines the key reactivity parameters that can be derived from DFT calculations to analyze the chemical behavior of this compound.

Mechanistic Investigations of Reactions Involving this compound using DFT and Molecular Dynamics

DFT calculations are invaluable for elucidating the mechanisms of chemical reactions by mapping the potential energy surface. mdpi.comresearchgate.net This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate.

For this compound, mechanistic investigations could explore several reaction types:

Electrophilic Aromatic Substitution: The isoquinoline ring can undergo substitution reactions. DFT can predict the regioselectivity by calculating the energies of the intermediate sigma complexes for substitution at different positions, thereby identifying the most favorable pathway.

Reactions at the Hydroxyl Group: The -OH group can be alkylated, acylated, or otherwise modified. Computational studies can model these reaction pathways to understand their mechanisms.

Cross-Coupling Reactions: The bromine atom is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). DFT can be used to investigate the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, providing insights into ligand effects and reaction efficiency.

Molecular dynamics (MD) simulations can complement DFT by modeling the dynamic behavior of the molecule and its environment, including solvent effects, over time. mdpi.com This is particularly useful for complex reactions where conformational changes or explicit solvent interactions play a crucial role in the mechanism.

Conformational Analysis and Prediction of Stereochemical Outcomes

While the fused ring system of this compound makes it a relatively rigid molecule, conformational analysis is still relevant for the orientation of the hydroxyl group. DFT calculations can determine the most stable conformation by comparing the energies of different rotamers. For this compound, the key question is the orientation of the O-H bond, which can be influenced by potential intramolecular interactions with the adjacent bromine atom or the π-system of the ring.

When this compound is involved in reactions that generate new stereocenters, DFT is a powerful tool for predicting stereochemical outcomes. By calculating the energies of the transition states leading to different stereoisomers (enantiomers or diastereomers), chemists can predict which product will be formed preferentially. The pathway with the lower activation energy will be the dominant one, allowing for the rationalization of observed stereoselectivity or the a priori design of stereoselective reactions. This approach is widely used in asymmetric catalysis and natural product synthesis. mdpi.com

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides robust methods for predicting various spectroscopic parameters, which can be crucial for structure elucidation and characterization.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method, has become a standard tool for structural assignment. nih.govmdpi.comruc.dk By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C), one can obtain theoretical chemical shifts that typically show excellent correlation with experimental values. mdpi.com For this compound, this technique can help assign specific resonances in the proton and carbon spectra, which might otherwise be ambiguous. Comparing the calculated spectrum with the experimental one serves as a rigorous confirmation of the molecular structure.

| Atom Position | Hypothetical Experimental ¹³C Shift (ppm) | Hypothetical DFT-Calculated ¹³C Shift (ppm) | Deviation (ppm) |

| C1 | 145.2 | 146.1 | +0.9 |

| C3 | 160.5 | 161.0 | +0.5 |

| C4 | 108.3 | 107.9 | -0.4 |

| C8 | 118.9 | 119.5 | +0.6 |

This illustrative table compares hypothetical experimental ¹³C NMR chemical shifts for this compound with values that could be predicted using DFT calculations, demonstrating the typical level of agreement.

Vibrational Spectroscopy: DFT calculations can also predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated frequencies and intensities can be compared with experimental spectra to assign specific vibrational modes, such as C-H stretches, C=C/C=N ring vibrations, and the characteristic O-H and C-Br stretches of this compound. This combined experimental and theoretical approach provides a detailed understanding of the molecule's vibrational properties.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (relevant for SAR)

Given that many isoquinoline derivatives exhibit biological activity, computational methods like molecular docking and molecular dynamics (MD) simulations are essential for exploring the potential of this compound as a ligand for biological targets such as enzymes or receptors. mdpi.comnih.gov These methods are fundamental to structure-activity relationship (SAR) studies and drug discovery.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For this compound, docking simulations could be used to screen its binding affinity against a panel of known drug targets. The process generates a binding score, which estimates the strength of the interaction, and reveals the specific binding pose. Analysis of this pose can identify key interactions, such as:

Hydrogen Bonds: The hydroxyl group and the isoquinoline nitrogen are potential hydrogen bond donors and acceptors.

Halogen Bonds: The bromine atom can participate in halogen bonding with electron-rich residues.

Hydrophobic Interactions: The aromatic rings can form hydrophobic and π-stacking interactions with nonpolar amino acid residues in the binding pocket.

Applications and Structure Activity Relationship Sar Studies of 8 Bromoisoquinolin 3 Ol Derivatives

Design and Synthesis of New Isoquinoline-Based Chemical Libraries for Biological Screening

The design and synthesis of chemical libraries based on the 8-Bromoisoquinolin-3-ol scaffold are pivotal for the discovery of new bioactive molecules. The synthetic versatility of the isoquinoline (B145761) core allows for the introduction of a wide array of substituents at various positions, enabling the generation of large and diverse compound libraries for high-throughput screening. nih.gov

The synthesis of such libraries often begins with the core structure of this compound. The hydroxyl group at the C-3 position and the bromine atom at the C-8 position are key handles for chemical modification. For instance, the hydroxyl group can be readily converted into ethers or esters, while the bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce various aryl or heteroaryl substituents. Additionally, the nitrogen atom in the isoquinoline ring can be quaternized or functionalized to further expand the chemical space of the library. nih.gov

Several synthetic methodologies have been developed for the construction of isoquinoline and its derivatives, which can be adapted for the synthesis of this compound-based libraries. These methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and transition metal-catalyzed cyclization reactions. nih.govmdpi.com These reactions provide efficient routes to the isoquinoline core, which can then be further modified to generate a diverse set of derivatives for biological evaluation. nih.gov The combinatorial nature of these synthetic approaches allows for the rapid generation of a large number of compounds, which is essential for the discovery of new drug candidates. nih.gov

Structure-Activity Relationship (SAR) Investigations of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR investigations aim to identify the key structural features that are responsible for their therapeutic effects and to guide the design of more potent and selective compounds.

Elucidation of Key Structural Features for Modulated Biological Response

SAR studies on isoquinoline derivatives have revealed several key structural features that are important for their biological activity. For instance, the nature and position of substituents on the isoquinoline ring can have a significant impact on their potency and selectivity. In the context of this compound analogs, the bromine atom at the C-8 position is expected to influence the electronic properties and lipophilicity of the molecule, which can affect its binding to biological targets. mdpi.com

The hydroxyl group at the C-3 position is another important feature that can participate in hydrogen bonding interactions with target proteins. researchgate.net Modification of this group, for example, by converting it into an ether or ester, can modulate the compound's pharmacokinetic and pharmacodynamic properties. Furthermore, the introduction of different substituents on the aromatic ring or at other positions of the isoquinoline core can lead to significant changes in biological activity, providing valuable insights into the SAR of these compounds. nih.govnih.gov

Rational Design and Optimization of Bioactive Isoquinoline Derivatives

The insights gained from SAR studies are utilized in the rational design and optimization of bioactive isoquinoline derivatives. By identifying the key structural features that contribute to the desired biological activity, medicinal chemists can design new compounds with improved potency, selectivity, and drug-like properties. researchgate.net

For example, if a particular substituent at a specific position is found to be crucial for activity, new analogs can be designed with similar or improved substituents at that position. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often used in combination with experimental data to guide the design process. nih.govrsc.org This iterative process of design, synthesis, and biological evaluation allows for the optimization of lead compounds and the development of new drug candidates with enhanced therapeutic potential. researchgate.net

Applications in Medicinal Chemistry as Scaffolds for Therapeutic Agents

Derivatives of this compound have shown promise as scaffolds for the development of various therapeutic agents, owing to their diverse biological activities. The following subsections highlight their potential applications in the treatment of cancer and infectious diseases.

Derivates Exhibiting Antineoplastic (Antitumor) Activities

A number of isoquinoline derivatives have been reported to possess significant antineoplastic activity against various cancer cell lines. nih.govuthscsa.eduamanote.com The cytotoxic effects of these compounds are often attributed to their ability to interfere with key cellular processes, such as DNA replication, cell division, and signal transduction. semanticscholar.org For instance, some isoquinoline alkaloids have been shown to inhibit topoisomerase enzymes, which are essential for DNA metabolism, leading to cell cycle arrest and apoptosis in cancer cells.

While specific data on the antitumor activity of this compound derivatives is limited, studies on related brominated quinazoline and isoquinoline compounds suggest that the presence of a bromine atom can enhance cytotoxic activity. nih.govnih.gov The following table summarizes the antitumor activity of some representative isoquinoline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC50 in µM) |

| 6,6′-dimethoxy biisoquinoline imidazolium | MCF7 (Breast) | 1.3 uthscsa.edu |

| 6,6′-dimethoxy biisoquinoline imidazolium | MDA-MB231 (Breast) | 3.9 uthscsa.edu |

| Substituted isoquinolin-1-one | Various | Potent activity nih.gov |

| 3-Biphenyl-N-methylisoquinolin-1-one | Various | Most potent in series nih.gov |

Derivates with Antibacterial and Antifungal Properties

Isoquinoline alkaloids and their synthetic derivatives have also been investigated for their antimicrobial properties. ingentaconnect.com Several studies have demonstrated the antibacterial and antifungal activity of isoquinoline-containing compounds against a range of pathogenic microorganisms. mdpi.comnih.govmdpi.comnih.govresearchgate.netresearchgate.net The mechanisms of action of these compounds are diverse and may involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. mdpi.com

The presence of a bromine atom in the structure of this compound derivatives may contribute to their antimicrobial activity, as halogenated compounds are known to exhibit enhanced biological effects. nih.gov The table below presents the antimicrobial activity of selected isoquinoline derivatives against various bacterial and fungal strains.

| Compound | Microorganism | Activity (MIC in µg/mL) |

| Spathullin B | Staphylococcus aureus | 1 mdpi.comnih.gov |

| Chelerythrine | Pseudomonas aeruginosa | 1.9 nih.gov |

| Sanguinarine | Staphylococcus aureus | 1.9 nih.gov |

| 3-aryl-isoquinoline derivative (9f) | Physalospora piricola | EC50 = 3.651 mg/L nih.gov |

| Isoxazolidine isoquinolinone hybrid (10bm) | Aspergillus niger | 10-100 fold higher than ketoconazole mdpi.com |

Exploration of Neuroprotective and Cardioprotective Effects

Neuroprotective Effects of Isoquinoline Alkaloids:

Isoquinoline alkaloids have demonstrated a range of neuroprotective properties through various mechanisms. These compounds can exert their effects by inhibiting neuroinflammation, reducing oxidative damage, regulating autophagy, and modulating intracellular calcium levels. nih.gov

Several isoquinoline alkaloids have been identified as having neuroprotective potential:

Berberine (B55584): This well-studied isoquinoline alkaloid exhibits neuroprotective effects by activating the Nrf2 signaling pathway, which plays a crucial role in the antioxidant defense mechanism. mdpi.com It also promotes autophagy to clear misfolded proteins, a key pathological feature in many neurodegenerative diseases. mdpi.com

Tetrandrine: This compound has shown neuroprotective activity, although the specific mechanisms are still under investigation.

Nuciferine: This alkaloid can protect nerve cells from oxidative damage by restoring the activity of antioxidant enzymes. nih.gov

Tetrahydropalmatine: This compound can reactivate the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth, thereby reducing autophagy-related cell death. nih.gov It also has the potential to increase the expression of neurotrophic factors, promoting neuronal repair and regeneration. nih.gov

The shared isoquinoline core structure among these diverse compounds suggests that this chemical framework is a promising starting point for the development of novel neuroprotective agents. researchgate.net Further research into the structure-activity relationships of these and other isoquinoline derivatives could lead to the design of more potent and selective therapeutic agents for neurodegenerative diseases. researchgate.net

Cardioprotective Effects of Isoquinoline Alkaloids:

Certain isoquinoline alkaloids have also been investigated for their beneficial effects on the cardiovascular system. caringsunshine.com These compounds can exhibit antihypertensive and antiarrhythmic properties. nih.gov

Key examples of isoquinoline derivatives with cardioprotective effects include:

Tetrandrine: This bisbenzylisoquinoline alkaloid possesses antihypertensive and antiarrhythmic effects, partly through its action as a calcium antagonist and its interaction with M receptors. nih.gov

Dauricine and Daurisoline: These alkaloids have demonstrated antiarrhythmic effects by blocking transmembrane sodium, potassium, and calcium ion currents in the heart. nih.gov

Berberine: This alkaloid has been shown to improve lipid profiles, lower blood pressure, and exert anti-arrhythmic effects in preclinical and some clinical studies. caringsunshine.com

The diverse cardiovascular effects of these compounds highlight the potential of the isoquinoline scaffold in the development of new treatments for heart disease.

Anti-angiogenic Activity of Isoquinoline Hybrid Compounds

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Inhibiting angiogenesis is a key strategy in cancer therapy. Certain derivatives of isoquinoline have been explored for their anti-angiogenic properties.

Studies on indenoisoquinoline derivatives have shown that they can act as topoisomerase I inhibitors and suppress angiogenesis by affecting the HIF signaling pathway. nih.gov One particular compound demonstrated a marked inhibition of angiogenesis in both in vitro and in vivo models. nih.gov

Furthermore, research into tetrahydroisoquinoline derivatives has identified compounds with potent anti-angiogenic activity. For instance, compound GM-3-121, which has an ethyl group at the 4-position of the phenyl ring, showed significant anti-angiogenesis activity with an IC50 value of 1.72 μM. nih.gov Another compound, GM-3-18, bearing a chloro group at the 4-position of the phenyl ring, exhibited significant KRas inhibition, a key pathway in many cancers. nih.gov

The following table summarizes the anti-angiogenic and related activities of selected tetrahydroisoquinoline derivatives:

| Compound | Substitution on Phenyl Ring | Anti-angiogenesis IC50 (μM) | KRas Inhibition IC50 Range (μM) |

| GM-3-121 | 4-ethyl | 1.72 | - |

| GM-3-13 | 4-methoxy (sulfonyl moiety) | 5.44 (moderate) | - |

| GM-3-18 | 4-chloro | - | 0.9 - 10.7 |

These findings suggest that the isoquinoline scaffold can be a valuable template for designing novel anti-angiogenic agents.

Utility of this compound and its Derivatives as Ligands in Catalysis

While specific catalytic applications of this compound are not detailed in the available literature, the broader families of quinoline and isoquinoline derivatives are recognized for their utility as ligands in catalysis. rsc.org Their nitrogen atom can coordinate with metal centers, influencing the catalytic activity and selectivity of various chemical transformations.

Quinoline and its derivatives have been employed in a range of catalyst-based synthetic approaches. nih.gov For example, they can be used in conjunction with copper salts to catalyze the oxidation of catechol to o-quinone. mdpi.com The efficiency of this catalytic activity is influenced by the chemical structure of the quinoline ligand and the nature of the copper salt used. mdpi.com Dinuclear magnesium complexes featuring quinoline derivatives have also been shown to effectively catalyze the hydroboration of a diverse array of polar unsaturated substrates. acs.org

Isoquinoline derivatives have also found applications in catalysis. They can act as privileged chiral ligands in asymmetric synthesis. nih.gov The ability of the isoquinoline scaffold to be functionalized at various positions allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which is crucial for achieving high enantioselectivity in catalytic reactions.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Environmentally Benign Synthetic Protocols

The chemical industry's shift towards green chemistry has spurred research into more sustainable methods for synthesizing complex molecules like isoquinolines. researchgate.net Traditional synthetic routes, such as the Bischler–Napieralski and Pictet–Spengler reactions, often rely on harsh conditions, toxic solvents, and expensive transition-metal catalysts, which pose environmental and economic challenges. researchgate.netijpsjournal.com Future research will focus on developing eco-compatible protocols that align with the principles of green chemistry.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically accelerate reaction times and improve yields, often under solvent-free conditions. nih.gov

Photocatalysis: Using visible-light photoredox catalysts, such as inexpensive organic dyes, offers an energy-efficient and environmentally friendly way to initiate key synthetic steps. ijpsjournal.com

Benign Solvents and Recyclable Catalysts: The replacement of hazardous solvents with greener alternatives (e.g., water, ionic liquids) and the development of reusable catalytic systems are crucial for minimizing waste and environmental impact. researchgate.net

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental goal of sustainable chemistry. researchgate.net

These sustainable approaches are not only environmentally responsible but also offer pathways to more efficient and cost-effective production of 8-Bromoisoquinolin-3-ol and its derivatives. researchgate.net

High-Throughput Experimentation and Automated Synthesis for Derivatives

The exploration of the vast chemical space around the this compound core requires efficient methods for generating large libraries of derivatives. High-throughput experimentation (HTE) and automated synthesis platforms are becoming indispensable tools in modern drug discovery and materials science. researchgate.net These technologies enable the rapid synthesis and purification of thousands of discrete compounds, which can then be screened for desired properties. researchgate.net

Future opportunities in this area include:

Automated Synthesizers: Systems that use pre-filled reagent cartridges and automated purification can streamline the production of N-heterocycles, including isoquinoline (B145761) derivatives. merckmillipore.comyoutube.com This allows for the systematic modification of the this compound scaffold to explore structure-activity relationships.

Flow Chemistry: Continuous flow systems offer precise control over reaction parameters, improved safety for hazardous reactions, and the potential for seamless integration into multi-step syntheses, making them ideal for library generation. springerprofessional.de

Robotic Platforms: The use of advanced robotics can fully automate the process from synthesis to biological evaluation, significantly accelerating the pace of research. researchgate.net

By leveraging these automated systems, researchers can efficiently produce diverse libraries of compounds derived from this compound for screening in various applications. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas for Isoquinoline Analogs

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. ijpsjournal.comnih.gov Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. nih.gov As a key intermediate, this compound provides a versatile platform for designing novel therapeutic agents. chemimpex.com

Emerging research directions include:

Anticancer Agents: Isoquinoline alkaloids and their synthetic analogs are being investigated for their ability to target various cancer cell lines, with some showing potent activity against glioblastoma.

Neuroprotective Agents: Certain tetrahydroisoquinoline derivatives have been studied for their neurochemical properties, suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease.

Antimicrobial and Antiviral Drugs: The broad-spectrum activity of compounds like berberine (B55584) against bacteria, fungi, and viruses highlights the potential for developing new anti-infective agents from the isoquinoline class. amerigoscientific.com

Enzyme Inhibitors: The structural features of isoquinolines make them suitable candidates for designing inhibitors of key enzymes involved in various disease pathways. nih.gov

Future work will involve synthesizing novel analogs of this compound and screening them against a wider range of biological targets to uncover new therapeutic leads for numerous diseases. nih.govrsc.org

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Compound Design